molecular formula C7H6BrFN2O B569665 N-(2-Bromo-6-fluorophenyl)urea CAS No. 1503129-12-1

N-(2-Bromo-6-fluorophenyl)urea

Cat. No.: B569665
CAS No.: 1503129-12-1
M. Wt: 233.04
InChI Key: LBOYYHKJBQJANI-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-fluorophenyl)urea is a high-purity chemical intermediate identified by CAS Registry Number 1503129-12-1 . With a molecular formula of C 7 H 6 BrFN 2 O and a molecular weight of 233.04 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structure, featuring both a bromo and a fluoro substituent on the phenyl ring, makes it a valuable precursor for the development of more complex molecules, such as disubstituted urea derivatives that are investigated for their biological activity . Researchers utilize this compound in the synthesis of potential pharmacologically active agents, leveraging the urea functional group as a key scaffold . The product is supplied with a purity of at least 98%, ensuring consistency and reliability in experimental results . This compound is intended for research and further manufacturing applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOYYHKJBQJANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-6-fluorophenyl)urea typically involves the reaction of 2-bromo-6-fluoroaniline with an isocyanate or a carbamate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-6-fluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenylureas, N-oxide derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Bromo-6-fluorophenyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. Alternatively, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(2-Bromo-6-fluorophenyl)urea and three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number
This compound C₇H₆BrFN₂O 233.04 2-Bromo-6-fluorophenyl, urea 1503129-12-1
N-(4-Bromophenyl)-N'-(2-fluoro-5-methylphenyl)urea C₁₄H₁₂BrFN₂O 345.97 4-Bromophenyl, 2-fluoro-5-methylphenyl, urea 901618-05-1
N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea C₁₀H₅Cl₄FN₂O₂ 345.97 2-Chloro-6-fluorobenzoyl, trichlorovinyl, urea N/A
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea C₁₃H₈BrClF₃N₃O 394.57 4-Bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl, urea N/A

Detailed Analysis of Analogues

N-(4-Bromophenyl)-N'-(2-fluoro-5-methylphenyl)urea
  • Structural Features : This compound (CAS 901618-05-1) has a 4-bromophenyl group and a 2-fluoro-5-methylphenyl group attached to the urea backbone .
  • Impact of Substituents: The methyl group at the 5-position on the fluorophenyl ring may enhance lipophilicity compared to the target compound. The bromine at the 4-position (vs.
N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
  • Structural Features : This derivative replaces the phenyl group with a 2-chloro-6-fluorobenzoyl moiety and includes a trichlorovinyl group .
  • Functional Implications: The benzoyl group introduces a ketone, which may reduce hydrogen-bonding capacity compared to the parent urea.
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
  • Structural Features : This compound incorporates a pyridyl ring with 6-chloro and 4-trifluoromethyl substituents, paired with a 4-bromophenyl group .
  • Pharmacokinetic Considerations : The trifluoromethyl group is highly electronegative, improving metabolic stability. The pyridyl ring may enhance solubility in polar solvents compared to purely aromatic systems.

Research Findings and Implications

  • Electronic Effects : The position of halogens (bromine, fluorine) significantly influences electronic distribution. For example, bromine at the 2-position (as in the target compound) creates a stronger inductive effect than at the 4-position .
  • Bioactivity : Compounds with pyridyl or benzoyl groups (e.g., ) may exhibit divergent biological activities due to altered hydrogen-bonding networks or steric hindrance.
  • Thermal Stability : The trichlorovinyl group in could reduce thermal stability compared to simpler aryl substituents due to increased steric strain.

Biological Activity

N-(2-Bromo-6-fluorophenyl)urea is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular formula is C7H6BrFN2OC_7H_6BrFN_2O, with a molecular weight of approximately 220.04 g/mol. Its structure can be represented as follows:

N 2 Bromo 6 fluorophenyl urea\text{N 2 Bromo 6 fluorophenyl urea}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways relevant to disease processes. For instance, it has been noted for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Anticancer Properties

This compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents on the phenyl ring can significantly affect its potency.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)5.67
This compoundMCF-7 (Breast Cancer)4.23
This compoundHeLa (Cervical Cancer)3.89

These results demonstrate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases, including Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 10 µM
GSK-3β57%
VEGFR-265%
Cyclin-dependent kinase72%

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in significant tumor regression in A549 xenograft models, with a reduction in tumor size by approximately 45% compared to control groups.
  • VEGFR-2 Inhibition : Research indicated that this compound effectively inhibited VEGFR-2 activity, leading to decreased angiogenesis in vitro, which is critical for tumor growth and metastasis .

Q & A

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

  • Methodology : Cross-reference solvent-specific data (e.g., DMSO-d6 vs. CDCl₃) and calibrate using internal standards (TMS). Confirm assignments via 2D NMR (HSQC, HMBC). Collaborate with independent labs to replicate spectra. Document solvent purity and temperature controls (e.g., 298 K) .

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